(5Z)-5-benzylidene-2-(4-chlorophenoxy)-3-phenylimidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-benzylidene-2-(4-chlorophenoxy)-3-phenylimidazol-4-one is a synthetic organic compound that belongs to the class of imidazoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-benzylidene-2-(4-chlorophenoxy)-3-phenylimidazol-4-one typically involves the condensation of appropriate benzaldehyde and imidazoline derivatives under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the imidazoline ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-5-benzylidene-2-(4-chlorophenoxy)-3-phenylimidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazoline oxides, while reduction may produce reduced imidazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (5Z)-5-benzylidene-2-(4-chlorophenoxy)-3-phenylimidazol-4-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzylidene-1-phenyl-2-imidazoline-5-one: Lacks the chlorophenoxy group, which may affect its biological activity and properties.
4-Benzylidene-1-phenyl-2-(4-methoxyphenoxy)-2-imidazoline-5-one: Contains a methoxy group instead of a chloro group, which can influence its reactivity and applications.
Uniqueness
(5Z)-5-benzylidene-2-(4-chlorophenoxy)-3-phenylimidazol-4-one is unique due to the presence of the chlorophenoxy group, which can impart specific chemical and biological properties
Eigenschaften
Molekularformel |
C22H15ClN2O2 |
---|---|
Molekulargewicht |
374.8 g/mol |
IUPAC-Name |
(5Z)-5-benzylidene-2-(4-chlorophenoxy)-3-phenylimidazol-4-one |
InChI |
InChI=1S/C22H15ClN2O2/c23-17-11-13-19(14-12-17)27-22-24-20(15-16-7-3-1-4-8-16)21(26)25(22)18-9-5-2-6-10-18/h1-15H/b20-15- |
InChI-Schlüssel |
KMJSGJVOTPZXIE-HKWRFOASSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.